molecular formula C17H14N2O3S B3725067 2-[(4-hydroxyphenyl)amino]-5-(2-oxo-2-phenylethyl)-1,3-thiazol-4(5H)-one

2-[(4-hydroxyphenyl)amino]-5-(2-oxo-2-phenylethyl)-1,3-thiazol-4(5H)-one

Cat. No. B3725067
M. Wt: 326.4 g/mol
InChI Key: VSDGGXTWOQLZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-hydroxyphenyl)amino]-5-(2-oxo-2-phenylethyl)-1,3-thiazol-4(5H)-one, commonly known as HTS-1, is a thiazolone derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results in various studies, indicating its potential as a therapeutic agent.

Mechanism of Action

HTS-1 exerts its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also reduces the production of reactive oxygen species (ROS) and inhibits lipid peroxidation, which contributes to its antioxidant properties. In cancer cells, HTS-1 induces apoptosis by activating the caspase-dependent pathway and inhibiting the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
HTS-1 has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce inflammation and oxidative stress in various animal models, indicating its potential as a therapeutic agent for inflammatory diseases. Additionally, HTS-1 has been shown to inhibit tumor growth and induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

HTS-1 has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using HTS-1 in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.

Future Directions

There are several potential future directions for research on HTS-1. One possible direction is to investigate its potential as a therapeutic agent for other inflammatory diseases, such as multiple sclerosis and rheumatoid arthritis. Another potential direction is to further explore its anti-cancer properties and investigate its potential as a chemotherapeutic agent. Additionally, further research is needed to elucidate its mechanism of action and molecular targets, which could lead to the development of more effective and targeted therapies.

Scientific Research Applications

HTS-1 has been extensively studied for its potential therapeutic applications. It has shown significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and colitis. Additionally, HTS-1 has shown promising results in the treatment of cancer, as it has demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

2-(4-hydroxyphenyl)imino-5-phenacyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-13-8-6-12(7-9-13)18-17-19-16(22)15(23-17)10-14(21)11-4-2-1-3-5-11/h1-9,15,20H,10H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDGGXTWOQLZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-hydroxyphenyl)amino]-5-(2-oxo-2-phenylethyl)-1,3-thiazol-4(5H)-one
Reactant of Route 2
2-[(4-hydroxyphenyl)amino]-5-(2-oxo-2-phenylethyl)-1,3-thiazol-4(5H)-one
Reactant of Route 3
2-[(4-hydroxyphenyl)amino]-5-(2-oxo-2-phenylethyl)-1,3-thiazol-4(5H)-one
Reactant of Route 4
Reactant of Route 4
2-[(4-hydroxyphenyl)amino]-5-(2-oxo-2-phenylethyl)-1,3-thiazol-4(5H)-one
Reactant of Route 5
2-[(4-hydroxyphenyl)amino]-5-(2-oxo-2-phenylethyl)-1,3-thiazol-4(5H)-one
Reactant of Route 6
2-[(4-hydroxyphenyl)amino]-5-(2-oxo-2-phenylethyl)-1,3-thiazol-4(5H)-one

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